molecular formula C6H4BrN3 B1272073 3-溴咪唑并[1,2-a]嘧啶 CAS No. 6840-45-5

3-溴咪唑并[1,2-a]嘧啶

货号 B1272073
CAS 编号: 6840-45-5
分子量: 198.02 g/mol
InChI 键: GNHZXUKWLSWKHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromoimidazo[1,2-a]pyrimidine (3-BIPy) is an organic compound composed of a brominated imidazo[1,2-a]pyrimidine ring system. It is an important intermediate in organic synthesis and has been used in a variety of applications. 3-BIPy has been studied extensively for its potential applications in medicinal chemistry, material science, and biochemistry.

作用机制

Target of Action

3-Bromoimidazo[1,2-a]pyrimidine is a synthetic compound that has been studied for its potential biological and therapeutic value

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under specific reaction conditions . The compound’s interaction with its targets and the resulting changes are not well-documented in the literature. More research is needed to elucidate the specific interactions and changes that occur when 3-Bromoimidazo[1,2-a]pyrimidine interacts with its targets.

Biochemical Pathways

The compound is synthesized via a one-pot tandem cyclization/bromination process

Result of Action

While some studies have suggested potential anticancer activity , the specific molecular and cellular effects of the compound’s action are not well-understood

安全和危害

The safety information for 3-Bromoimidazo[1,2-a]pyrimidine includes several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

未来方向

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have received great attention in recent years due to their varied medicinal applications . Therefore, the development of new synthetic methods and the exploration of their biological properties could be potential future directions .

生化分析

Biochemical Properties

3-Bromoimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For example, 3-Bromoimidazo[1,2-a]pyrimidine can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 3-Bromoimidazo[1,2-a]pyrimidine can modulate signal transduction processes, affecting various cellular functions .

Cellular Effects

The effects of 3-Bromoimidazo[1,2-a]pyrimidine on cells are diverse and depend on the specific cellular context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by disrupting key signaling pathways. Additionally, 3-Bromoimidazo[1,2-a]pyrimidine can influence gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and the activation or repression of specific genes .

Molecular Mechanism

At the molecular level, 3-Bromoimidazo[1,2-a]pyrimidine exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to a decrease in enzyme function. Additionally, 3-Bromoimidazo[1,2-a]pyrimidine can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromoimidazo[1,2-a]pyrimidine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromoimidazo[1,2-a]pyrimidine remains stable under certain conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 3-Bromoimidazo[1,2-a]pyrimidine has been associated with sustained changes in cellular signaling pathways and gene expression, highlighting its potential for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of 3-Bromoimidazo[1,2-a]pyrimidine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, 3-Bromoimidazo[1,2-a]pyrimidine can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

3-Bromoimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and toxicity, influencing its overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .

Transport and Distribution

Within cells and tissues, 3-Bromoimidazo[1,2-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, 3-Bromoimidazo[1,2-a]pyrimidine may be actively transported into the nucleus, where it can interact with DNA and RNA, influencing gene expression and cellular function .

Subcellular Localization

The subcellular localization of 3-Bromoimidazo[1,2-a]pyrimidine is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 3-Bromoimidazo[1,2-a]pyrimidine may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Bromoimidazo[1,2-a]pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHZXUKWLSWKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377182
Record name 3-Bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6840-45-5
Record name 3-Bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoimidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Imidazo[1,2-α]pyrimidine (0.20 g, 1.68 mmol) and sodium acetate 207 mg, 2.52 mmol) were dissolved in methanol (2 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (269 mg, 1.68 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (2×50 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give an off-white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromoimidazo[1,2-α]pyrimidine (0.29 g, 87%) as a white solid: δH (400 MHz, CDCl3) 7.02 (1H, dd, J 7 and 4), 7.83 (1H, s), 8.43 (1H, dd, J 7 and 2), 8.59 (1H, dd, J 7 and 2).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
269 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 3
3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 4
3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 5
3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 6
3-Bromoimidazo[1,2-a]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。